molecular formula C12H18N4O2 B7557713 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide

2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide

Cat. No. B7557713
M. Wt: 250.30 g/mol
InChI Key: VPOLKADRLIPFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide, also known as ACPD, is a chemical compound that has been extensively studied for its potential therapeutic applications. ACPD belongs to a class of compounds called metabotropic glutamate receptor agonists, which have been shown to modulate the activity of glutamate receptors in the brain.

Mechanism of Action

2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide acts as an agonist for metabotropic glutamate receptors, specifically the mGluR1 and mGluR5 subtypes. When this compound binds to these receptors, it activates a signaling cascade that leads to changes in neuronal activity. This can result in increased or decreased synaptic transmission, depending on the specific subtype of receptor and the location in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. These include changes in synaptic plasticity, alterations in gene expression, and modulation of pain perception. This compound has also been shown to have neuroprotective effects in certain disease models, such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide in lab experiments is its specificity for metabotropic glutamate receptors. This allows researchers to study the function of these receptors without affecting other neurotransmitter systems. However, this compound has a relatively short half-life in vivo, which can make it difficult to study its effects over longer periods of time. Additionally, this compound has been shown to have off-target effects at high concentrations, which can complicate interpretation of results.

Future Directions

There are several future directions for research on 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide and metabotropic glutamate receptors. One area of interest is the role of these receptors in addiction and substance abuse. This compound has been shown to modulate the activity of brain regions involved in reward processing, and may have potential as a therapeutic target for addiction. Another area of interest is the development of more potent and selective metabotropic glutamate receptor agonists, which could have greater therapeutic potential for a variety of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide involves the reaction of 3-nitrobenzoyl chloride with N-(tert-butoxycarbonyl)-L-glutamic acid, followed by reduction of the resulting intermediate with sodium dithionite. The product is then treated with 3-aminophenylacetic acid to yield this compound. The yield of this compound is typically around 50%, and the compound can be purified by recrystallization from ethanol.

Scientific Research Applications

2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide has been used extensively in scientific research to study the function of metabotropic glutamate receptors in the brain. These receptors are involved in a variety of physiological processes, including synaptic plasticity, learning and memory, and pain perception. This compound has been shown to activate these receptors, leading to changes in neuronal activity and behavior.

properties

IUPAC Name

2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-7(2)10(13)11(17)15-8-4-3-5-9(6-8)16-12(14)18/h3-7,10H,13H2,1-2H3,(H,15,17)(H3,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOLKADRLIPFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC(=CC=C1)NC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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